

# Tri(ethylene glycol) di-p-toluenesulfonate spectral data (NMR, IR, MS)

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** *Tri(Ethylene Glycol) DI-P-Toluenesulfonate*

**Cat. No.:** *B100919*

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## An In-Depth Technical Guide to the Spectral Data of **Tri(ethylene glycol) di-p-toluenesulfonate**

This guide provides a comprehensive analysis of the spectroscopic data for **Tri(ethylene glycol) di-p-toluenesulfonate**, a critical bifunctional linker used extensively in chemical synthesis, materials science, and drug development. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just raw data but the underlying scientific rationale for its interpretation.

## Introduction: The Molecular Architect's Versatile Connector

**Tri(ethylene glycol) di-p-toluenesulfonate**, often abbreviated as TsO-PEG(3)-OTs, is a molecule of significant interest due to its dual functionality. It comprises a central, hydrophilic tri(ethylene glycol) chain, which enhances aqueous solubility, capped at both ends by p-toluenesulfonate (tosylate) groups.<sup>[1]</sup> The tosylate moiety is an excellent leaving group in nucleophilic substitution reactions, making this compound a versatile building block for constructing more complex molecular architectures.<sup>[1][2]</sup>

Its applications are diverse, ranging from the synthesis of aza-crown ethers to its pivotal role as a flexible linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).<sup>[3]</sup> In

drug development, it is used to connect a target-binding molecule to an E3 ligase-recruiting moiety, facilitating targeted protein degradation.<sup>[3]</sup> Furthermore, its structure is leveraged to develop radiolabeled tracers for advanced medical imaging techniques like Positron Emission Tomography (PET).<sup>[3]</sup>

Given its importance, unambiguous structural confirmation is paramount. This guide provides the foundational spectroscopic knowledge required for its identification and quality control.

Caption: Molecular Structure of **Tri(ethylene glycol) di-p-toluenesulfonate**.

## Synthesis and Experimental Protocols

A reliable synthesis is the foundation of high-quality spectral data. The most common and straightforward synthesis involves the reaction of tri(ethylene glycol) with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.<sup>[2]</sup>

### Experimental Protocol: Synthesis

- **Reaction Setup:** Dissolve tri(ethylene glycol) (1 equivalent) in a suitable solvent like dichloromethane (DCM) or pyridine in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C).
- **Reagent Addition:** Slowly add p-toluenesulfonyl chloride (2.2 equivalents) portion-wise to the stirred solution. If using an inert solvent like DCM, add a base like triethylamine (2.5 equivalents) to the reaction mixture.
- **Reaction Progression:** Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
- **Workup:** Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by recrystallization from a solvent system like ethanol to yield the product as a white powder.<sup>[1][2]</sup>

# Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[\[4\]](#)[\[5\]](#)

## <sup>1</sup>H NMR Spectral Data

The proton NMR spectrum provides information on the number of distinct proton environments, their neighboring protons (splitting), and their relative numbers (integration).[\[6\]](#) For **tri(ethylene glycol) di-p-toluenesulfonate**, the spectrum is highly symmetric and characteristic.

Table 1: Typical <sup>1</sup>H NMR Spectral Data (400 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Causality of Chemical Shift and Splitting
~ 7.78	Doublet (d)	4H	Ar-H (ortho to SO <sub>2</sub> )	Deshielded by the electron-withdrawing sulfonate group. Split by adjacent meta protons ( $J$ $\approx$ 8.2 Hz).
~ 7.34	Doublet (d)	4H	Ar-H (meta to SO <sub>2</sub> )	Less deshielded than ortho protons. Split by adjacent ortho protons ( $J$ $\approx$ 8.2 Hz).
~ 4.15	Triplet (t)	4H	-O-CH <sub>2</sub> -CH <sub>2</sub> -OTs	Directly attached to the electronegative tosylate group, causing a significant downfield shift. Split by the adjacent CH <sub>2</sub> group.
~ 3.68	Triplet (t)	4H	-O-CH <sub>2</sub> -CH <sub>2</sub> -OTs	Adjacent to the tosylated methylene group. Split by that same group.
~ 3.59	Singlet (s)	4H	-O-CH <sub>2</sub> -CH <sub>2</sub> -O-	Central, most shielded methylene protons. Appears

as a singlet due to magnetic equivalence and minimal coupling.

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~ 2.45	Singlet (s)	6H	Ar-CH <sub>3</sub>
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Protons of the methyl group on the aromatic ring. No adjacent protons, hence a singlet.

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Note: Data sourced and compiled from various chemical suppliers and databases.[\[7\]](#)[\[8\]](#)

## <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the molecule's symmetry, fewer signals are observed than the total number of carbon atoms.

Table 2: Typical <sup>13</sup>C NMR Spectral Data (100 MHz, CDCl<sub>3</sub>)

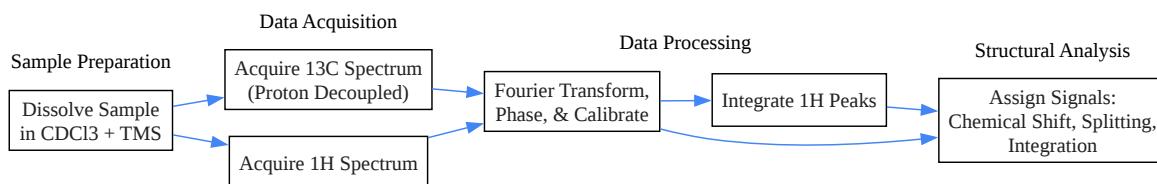
Chemical Shift ( $\delta$ , ppm)	Assignment	Causality of Chemical Shift
~ 144.8	C-SO <sub>2</sub> (Aromatic)	Quaternary carbon attached to the sulfonate group.
~ 132.9	C-CH <sub>3</sub> (Aromatic)	Quaternary carbon attached to the methyl group.
~ 129.8	CH (Aromatic)	Aromatic CH carbons ortho to the methyl group.
~ 127.9	CH (Aromatic)	Aromatic CH carbons meta to the methyl group.
~ 70.7	-O-CH <sub>2</sub> -CH <sub>2</sub> -O-	Central ethylene glycol carbons, most shielded.
~ 69.2	-O-CH <sub>2</sub> -CH <sub>2</sub> -OTs	Carbon adjacent to the tosylated methylene carbon.
~ 68.6	-O-CH <sub>2</sub> -CH <sub>2</sub> -OTs	Carbon directly bonded to the tosylate oxygen, deshielded.
~ 21.6	Ar-CH <sub>3</sub>	Methyl carbon of the tosyl group.

Note: Data interpreted from foundational principles and comparison with similar structures like di- and tetraethylene glycol ditosylates.[8][9][10]

## Protocol: NMR Sample Acquisition

- Sample Preparation: Accurately weigh ~5-10 mg of the purified compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a clean NMR tube.
- Standard Addition: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift calibration ( $\delta = 0.00$  ppm).
- Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to ensure a homogeneous magnetic field.

- Data Acquisition: Acquire the  $^1\text{H}$  spectrum using a standard pulse sequence. For  $^{13}\text{C}$ , use a proton-decoupled pulse sequence to obtain singlets for all carbon signals, which simplifies the spectrum.
- Processing: Fourier transform the raw data, phase the spectrum, and perform baseline correction. Calibrate the chemical shift axis using the TMS signal. Integrate the  $^1\text{H}$  signals.



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Caption: Workflow for NMR-based structural elucidation.

## Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[11] Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (stretching, bending).[12][13]

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration Type	Functional Group Assignment
3050 - 3090	Medium	C-H Stretch	Aromatic C-H
2850 - 2950	Strong	C-H Stretch	Aliphatic C-H (ethylene glycol chain)
1595 - 1600	Medium	C=C Stretch	Aromatic Ring
1350 - 1370	Strong	S=O Asymmetric Stretch	Sulfonate (-SO <sub>2</sub> -O-)
1175 - 1190	Strong	S=O Symmetric Stretch	Sulfonate (-SO <sub>2</sub> -O-)
1090 - 1120	Strong	C-O-C Stretch	Ether Linkage
900 - 970	Strong	S-O-C Stretch	Sulfonate Ester

Note: Data compiled from spectral databases and foundational IR interpretation guides.[\[7\]](#)[\[14\]](#)

The IR spectrum of **tri(ethylene glycol) di-p-toluenesulfonate** is dominated by very strong absorptions from the sulfonate and ether groups. The presence of both aromatic and aliphatic C-H stretches confirms the hybrid nature of the molecule. The absence of a broad absorption around 3200-3600 cm<sup>-1</sup> is a key indicator of the reaction's completion, confirming that the hydroxyl groups of the starting material have been fully converted.[\[12\]](#)

## Protocol: IR Spectrum Acquisition (ATR)

- Instrument Background: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum of the empty crystal.
- Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
- Apply Pressure: Use the instrument's pressure arm to ensure good contact between the sample and the crystal.
- Scan Sample: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

- Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic functional group peaks.

## Mass Spectrometry (MS)

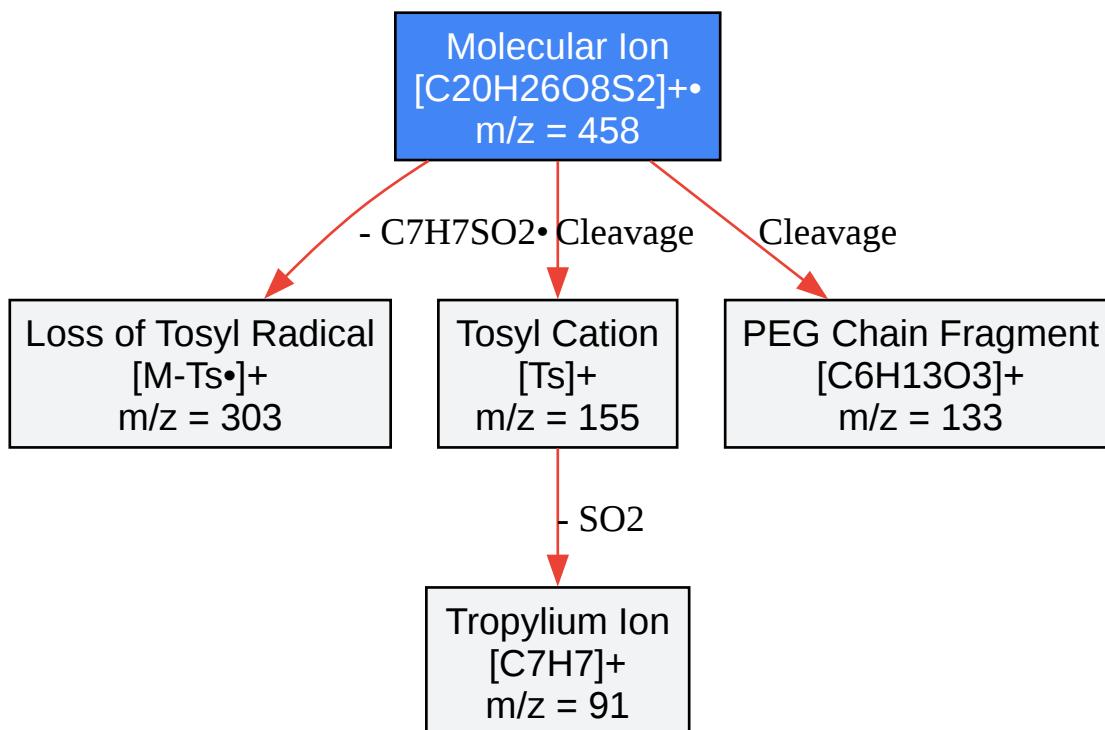
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern.[15] The molecular formula  $C_{20}H_{26}O_8S_2$  corresponds to a monoisotopic mass of 458.11 g/mol .[1][16]

Table 4: Expected m/z Fragments in Mass Spectrometry

m/z Value	Proposed Fragment	Causality of Fragmentation
458.11	$[M]^+$	Molecular Ion
303.09	$[M - C_7H_7SO_2]^+$	Loss of one p-toluenesulfonyl radical.
285.08	$[M - C_7H_7SO_3]^+$	Loss of one p-toluenesulfonate group.
171.01	$[C_7H_7SO_2]^+$	p-Toluenesulfonyl cation.
155.02	$[C_7H_7O_2S]^+$	Tosyl fragment.
133.08	$[C_6H_{13}O_3]^+$	Fragment of the tri(ethylene glycol) chain.
91.05	$[C_7H_7]^+$	Tropylium ion, a very stable aromatic cation characteristic of toluene derivatives.

Note: Fragmentation is technique-dependent (e.g., EI, ESI, CID). The listed fragments are common possibilities.[8][17]

The fragmentation pattern provides a clear fingerprint. The presence of the molecular ion peak confirms the compound's identity. Key fragments at m/z 155 and 91 are definitive indicators of the tosyl group.[8] Cleavage along the ether backbone gives rise to a series of peaks separated by 44 Da (- $OCH_2CH_2$ - units).

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- To cite this document: BenchChem. [Tri(ethylene glycol) di-p-toluenesulfonate spectral data (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b100919#tri-ethylene-glycol-di-p-toluenesulfonate-spectral-data-nmr-ir-ms>]

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